PD-149164 - 181941-32-2

PD-149164

Catalog Number: EVT-278320
CAS Number: 181941-32-2
Molecular Formula: C33H38FN3O5
Molecular Weight: 575.68
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
PD-149164 is novel peptoid agonist for the CCK-A receptor.
Synthesis Analysis

Methods and Technical Details

The synthesis of PD-149164 involves several key steps, typically starting from readily available precursors. The process includes:

  1. Formation of Key Intermediates: Initial steps often involve the reaction of substituted phenolic compounds with appropriate reagents to form diaminophenothiazinium intermediates.
  2. Coupling Reactions: These intermediates are then subjected to coupling reactions with other aromatic or heterocyclic moieties to construct the final structure of PD-149164.
  3. Purification: The crude product is purified using techniques such as high-performance liquid chromatography (HPLC) to isolate the desired compound from by-products and unreacted materials.

Specific methodologies for synthesizing PD-149164 can vary, but patents and literature suggest optimized routes that enhance yield and purity .

Molecular Structure Analysis

Structure and Data

The molecular structure of PD-149164 can be described by its chemical formula, which includes multiple functional groups that contribute to its biological activity. The compound features a complex arrangement of aromatic rings and nitrogen-containing groups, which are crucial for its interaction with the cholecystokinin-1 receptor.

  • Molecular Formula: C₁₈H₁₈N₄O
  • Molecular Weight: Approximately 306.36 g/mol
  • Structural Features: The structure includes:
    • Two aromatic rings
    • A central nitrogen-containing heterocycle
    • Multiple substituents that enhance receptor binding affinity

This structural complexity allows PD-149164 to achieve high specificity for its target receptor while minimizing off-target effects .

Chemical Reactions Analysis

Reactions and Technical Details

PD-149164 undergoes various chemical reactions that are essential for its synthesis and functionalization:

  1. Oxidation Reactions: These may be employed during the synthesis to modify specific functional groups, enhancing reactivity or stability.
  2. Reduction Reactions: Certain steps may require reduction processes to convert nitro groups into amines or other functionalities necessary for biological activity.
  3. Coupling Reactions: As previously mentioned, these are critical in forming the final product by linking different molecular fragments.

The efficiency of these reactions is influenced by factors such as temperature, solvent choice, and catalyst presence .

Mechanism of Action

Process and Data

PD-149164 functions primarily as an antagonist at the cholecystokinin-1 receptor. Its mechanism involves:

  1. Receptor Binding: The compound binds selectively to the cholecystokinin-1 receptor, preventing endogenous ligands like cholecystokinin from activating the receptor.
  2. Inhibition of Signaling Pathways: By blocking receptor activation, PD-149164 inhibits downstream signaling pathways associated with appetite stimulation and digestive enzyme secretion.
  3. Physiological Effects: This antagonistic action can lead to reduced food intake and altered gastrointestinal motility, making it a candidate for obesity treatment.

Experimental data support its efficacy in modulating appetite-related behaviors in animal models .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

PD-149164 exhibits several notable physical and chemical properties:

  • Solubility: The compound is soluble in organic solvents such as dimethyl sulfoxide (DMSO) but may have limited solubility in water.
  • Stability: It demonstrates stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Melting Point: Specific melting point data is often determined experimentally but is crucial for characterizing purity.

These properties are essential for formulating the compound into pharmaceutical preparations .

Applications

Scientific Uses

PD-149164 has been investigated for various scientific applications, particularly in pharmacology:

  1. Gastrointestinal Disorders: Its role as a cholecystokinin-1 receptor antagonist positions it as a potential therapeutic agent for treating conditions like obesity and functional dyspepsia.
  2. Research Tool: The compound serves as a valuable tool in research settings to study the physiological roles of cholecystokinin signaling pathways.
  3. Drug Development: Ongoing studies aim to refine PD-149164's efficacy and safety profile for potential inclusion in clinical trials targeting metabolic disorders.
Introduction to PD-149164: Molecular and Clinical Context

Historical Discovery and Nomenclature of PD-149164

PD-149164 emerged in the late 1990s as part of targeted efforts to develop non-peptide ligands for peptide hormone receptors, a significant challenge in medicinal chemistry due to the difficulty in achieving intrinsic agonist activity with small molecules. The compound was designed to interact specifically with the cholecystokinin B (CCK-B) receptor, also known as the gastrin receptor. Its CAS registry number (181941-32-2) provides a unique chemical identifier, while the "PD" prefix signifies its development within pharmaceutical research pipelines, consistent with nomenclature practices for experimental compounds. Historically, most non-peptide ligands for peptide hormone receptors functioned as antagonists; PD-149164 represented a breakthrough as a potent agonist at the CCK-B receptor. This was achieved through strategic modifications of established antagonist scaffolds like L-365,260, leveraging insights from constitutively active mutant receptors that revealed trace agonist potential in certain molecular frameworks [2]. The compound remains classified as a controlled research chemical, reflecting its specialized application in probing CCK-B receptor physiology rather than therapeutic use [1].

Structural Classification and Biochemical Properties

PD-149164 (C₃₃H₃₈FN₃O₅; MW 575.67 g/mol) is a synthetically derived, non-peptide molecule featuring a complex structure with multiple chiral centers, as indicated by stereochemical descriptors in its SMILES notation (O=C(CC@HNC(C@@(C)CC5=CNC6=C5C=CC=C6)=O)O) [1]. Its molecular architecture integrates:

  • A fluorinated aromatic system: Enables hydrophobic interactions and potential π-stacking within the receptor binding pocket.
  • Bridged bicyclic elements: Contribute to conformational restraint, potentially mimicking peptide turn structures.
  • Peptide bond mimetics: Carbamoyl and carbonyl groups facilitate hydrogen-bonding networks critical for receptor activation.

Table 1: Pharmacological Profile of PD-149164

Target ReceptorIC₅₀ (Binding Assay)Selectivity Ratio (CCK-B/CCK-A)
CCK-B/Gastrin0.083 nM~904-fold
CCK-A75 nM [1]

This compound exhibits exceptional binding affinity and selectivity for the CCK-B receptor over the closely related CCK-A receptor subtype, as evidenced by its sub-nanomolar IC₅₀ at CCK-B receptors (0.083 nM) versus a substantially weaker inhibition at CCK-A receptors (75 nM). This results in a selectivity ratio exceeding 900-fold, making it one of the most selective CCK-B agonists reported [1]. The molecular basis for this selectivity resides in its optimized interaction with key residues within the CCK-B receptor's orthosteric binding site, distinct from the CCK-A binding pocket architecture.

Table 2: Key Structural Features of PD-149164

Structural ElementPotential Functional Role
Fluorinated Phenyl RingHydrophobicity, enhanced binding affinity
Chiral Centers ([C@H], [C@@])Stereospecific receptor recognition
Tertiary Amide/CarbamateHydrogen bonding with receptor residues
Indole/Benzofused SystemHydrophobic pocket interaction, van der Waals contacts
Bridged Bicyclic CoreConformational constraint, mimicking peptide structures [1]

Role in Cellular Signaling Pathways

PD-149164 functions as a potent and selective agonist for the CCK-B receptor, a Class A G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system and gastric mucosa. Its activation triggers multiple intracellular signaling cascades:

  • Gq Protein Coupling and Phospholipase C Activation: The primary signaling pathway involves Gαq activation upon agonist binding. This stimulates phospholipase C-beta (PLC-β), catalyzing the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two critical second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG) [5] [9].
  • IP₃-Mediated Calcium Mobilization: IP₃ binds to receptors on the endoplasmic reticulum, triggering rapid release of stored calcium ions (Ca²⁺) into the cytosol. This transient increase in intracellular Ca²⁺ ([Ca²⁺]ᵢ) modulates enzymes like calmodulin-dependent kinases (CaMK), impacting processes from neuronal excitability to gene transcription [5] [9].
  • DAG Activation of Protein Kinase C: Concurrently, DAG remains membrane-associated and activates protein kinase C (PKC) isoforms. Activated PKC phosphorylates serine/threonine residues on diverse target proteins, influencing ion channel activity, receptor sensitivity, and cellular proliferation pathways [5] [7].
  • Modulation of Neuronal Excitability and Neurotransmitter Release: In the CNS, CCK-B receptor activation by PD-149164 influences neuronal circuits involved in anxiety, satiety, and nociception. The rise in [Ca²⁺]ᵢ facilitates vesicular fusion and neurotransmitter release (e.g., GABA, dopamine). Furthermore, CCK-B receptors modulate ion channels like voltage-gated calcium channels (VGCCs) via PKC-mediated phosphorylation or direct Gβγ interactions, altering action potential dynamics and synaptic plasticity [7] [9].

  • Interaction with Mitogen-Activated Protein Kinase (MAPK) Pathways: Sustained CCK-B receptor activation can engage pathways leading to ERK1/2 phosphorylation. This potentially occurs via PKC-dependent activation of Raf or transactivation of receptor tyrosine kinases (RTKs). ERK signaling influences long-term cellular responses such as differentiation, survival, and adaptive gene expression (e.g., immediate early genes like c-Fos) [7].

Mechanistic Insights from Constitutively Active Mutants: Research utilizing mutated CCK-B receptors (e.g., Leu325→Glu), which exhibit ligand-independent signaling, proved instrumental in identifying the intrinsic agonist activity of compounds structurally related to PD-149164. These mutants possess enhanced sensitivity for detecting trace agonist efficacy, revealing how minor structural modifications can convert antagonists into agonists or inverse agonists. PD-149164 exemplifies this principle, acting as a full agonist capable of efficiently stabilizing the active receptor conformation (R*) at the wild-type CCK-B receptor [2].

Table 3: Key Signaling Pathways Activated by PD-149164 via CCK-B Receptor

Signaling PathwayKey EffectorsPotential Cellular Outcomes
Gq/PLC-β/IP₃/DAG↑IP₃, ↑DAG, ↑[Ca²⁺]ᵢ, PKCNeurotransmitter release, neuronal excitability
PKC-Dependent PathwaysRaf-MEK-ERK cascadeGene expression, cellular differentiation
Calcium/CalmodulinCaMKII, CaMKIVSynaptic plasticity, kinase activation
Receptor CrosstalkRTK transactivationCell growth/survival modulation [2] [5] [7]

Properties

CAS Number

181941-32-2

Product Name

PD-149164

IUPAC Name

3-[(2S)-2-{[(adamantan-2-yloxy)carbonyl]amino}-2-(1H-indol-3-ylmethyl)propanamido]-4-(4-fluorophenyl)butanoic acid

Molecular Formula

C33H38FN3O5

Molecular Weight

575.68

InChI

InChI=1S/C33H38FN3O5/c1-33(17-24-18-35-28-5-3-2-4-27(24)28,31(40)36-26(16-29(38)39)15-19-6-8-25(34)9-7-19)37-32(41)42-30-22-11-20-10-21(13-22)14-23(30)12-20/h2-9,18,20-23,26,30,35H,10-17H2,1H3,(H,36,40)(H,37,41)(H,38,39)/t20?,21?,22?,23?,26?,30?,33-/m0/s1

InChI Key

UZOOGOCMUARFDV-KEZCGYQASA-N

SMILES

O=C(O)CC(NC([C@](CC1=CNC2=C1C=CC=C2)(NC(OC3C4CC5CC(C4)CC3C5)=O)C)=O)CC6=CC=C(F)C=C6

Solubility

Soluble in DMSO

Synonyms

PD-149164; PD 149164; PD149164.

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.